molecular formula C10H8N2O2S B076389 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 14395-61-0

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B076389
CAS No.: 14395-61-0
M. Wt: 220.25 g/mol
InChI Key: ZNFFXFYIHZSXFP-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can be compared with other imidazole-containing compounds, such as:

    4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the sulfanylidene group.

    2-(1H-imidazol-1-yl)benzoic acid: Different position of the imidazole ring on the benzoic acid.

    4-(2-mercapto-1H-imidazol-1-yl)benzoic acid: Contains a thiol group instead of a sulfanylidene group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(2-sulfanylidene-1H-imidazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-6H,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFFXFYIHZSXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

400 ml of 30% sulfuric acid was added to 80 g of N-(4-carboethoxyphenyl)-N'-(2,2-diethoxyethyl)thiourea, and the mixture was refluxed for 1 hour using an oil bath. The reaction mixture was cooled to room temperature, then 600 ml of water was added thereto, followed by cooling in an ice bath. Crystals precipitated were collected by filtration, then washed successively with 200 ml of water, 100 ml of isopropyl alcohol, and 100 ml of hexane. Yield: 48 g (92.8 mol%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

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